Maltohexaose - 133644-78-7

Maltohexaose

Catalog Number: EVT-8191231
CAS Number: 133644-78-7
Molecular Formula: C36H62O31
Molecular Weight: 990.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-maltohexaose is a maltohexaose hexasaccharide in which the glucose residue at the reducing end is in the pyranose ring form and has alpha configuration at the anomeric carbon atom.
Maltohexaose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranose is a natural product found in Homo sapiens and Bos taurus with data available.
Source

Maltohexaose is typically derived from starch, which is abundant in various plant sources such as corn, potatoes, and wheat. The enzymatic production of maltohexaose can be achieved using specific strains of bacteria that produce α-amylase, such as Bacillus circulans and Choshinensis .

Synthesis Analysis

The synthesis of maltohexaose primarily involves the enzymatic hydrolysis of starch. The process can be broken down into several key steps:

  1. Gelatinization: Starch is suspended in a buffer solution and heated to facilitate gelatinization, which allows the starch granules to swell and become more accessible to enzymes.
  2. Liquefaction: The gelatinized starch is treated with α-amylase, which cleaves the starch molecules into shorter oligosaccharides, including maltohexaose. For instance, a study utilized 90 units of recombinant α-amylase per gram of starch at 95°C for 30 minutes .
  3. Saccharification: This step involves further breakdown of the oligosaccharides using other enzymes like pullulanase and β-amylase under controlled conditions (e.g., pH adjustments and temperature control) to optimize maltohexaose yield.

The optimization of fermentation conditions, including temperature, pH, and nutrient composition, plays a crucial role in maximizing the production efficiency .

Molecular Structure Analysis

Maltohexaose has a molecular formula of C36H62O31C_{36}H_{62}O_{31} and a molecular weight of approximately 810 g/mol. Its structure consists of six glucose units linked by α-(1→4) glycosidic bonds. The linear arrangement allows for specific interactions with enzymes and other molecules, influencing its solubility and reactivity.

Structural Characteristics

Chemical Reactions Analysis

Maltohexaose participates in various chemical reactions primarily due to its hydroxyl groups and anomeric carbon:

  1. Hydrolysis: Under acidic or enzymatic conditions, maltohexaose can be hydrolyzed into smaller sugars like maltose or glucose.
  2. Transglycosylation: This reaction involves the transfer of glucose units from maltohexaose to other acceptor molecules, facilitated by specific glycosyltransferases.
  3. Derivatization: Maltohexaose can be chemically modified (e.g., biotinylation) for use in analytical techniques such as mass spectrometry .
Mechanism of Action

The mechanism by which maltohexaose exerts its effects in biological systems is largely dependent on its interaction with enzymes and receptors:

  • Enzymatic Hydrolysis: Maltohexaose can serve as a substrate for various enzymes, leading to its breakdown into simpler sugars that are readily absorbed in the digestive system.
  • Binding Interactions: Its structure allows it to interact with specific proteins or receptors, influencing metabolic pathways or signaling mechanisms.

These interactions are critical in applications such as food science and biotechnology, where maltohexaose may enhance flavor profiles or act as a prebiotic substrate.

Physical and Chemical Properties Analysis

Maltohexaose exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its multiple hydroxyl groups, which facilitate hydrogen bonding.
  • Stability: The compound is relatively stable under neutral pH conditions but can undergo hydrolysis under acidic or basic environments.
  • Melting Point: Specific melting point data may vary depending on purity but generally occurs at temperatures above 200°C when dehydrated.

These properties make maltohexaose suitable for various applications in food technology and pharmaceuticals.

Applications

Maltohexaose has diverse applications across multiple fields:

  1. Food Industry: Used as a sweetener or thickening agent due to its digestibility and mild sweetness.
  2. Biotechnology: Serves as a substrate for enzyme assays or fermentation processes in producing biofuels or biochemicals.
  3. Pharmaceuticals: Utilized in drug formulation as an excipient or stabilizer due to its biocompatibility.

Properties

CAS Number

133644-78-7

Product Name

Maltohexaose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C36H62O31

Molecular Weight

990.9 g/mol

InChI

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32-,33-,34-,35-,36-/m1/s1

InChI Key

OCIBBXPLUVYKCH-QXVNYKTNSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O

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